molecular formula C8H8O3S B7893363 4-Oxo-4-(thiophen-3-yl)butanoic acid CAS No. 1878-23-5

4-Oxo-4-(thiophen-3-yl)butanoic acid

Cat. No. B7893363
CAS RN: 1878-23-5
M. Wt: 184.21 g/mol
InChI Key: YBGPMJKHIYTKIG-UHFFFAOYSA-N
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Description

4-Oxo-4-(thiophen-3-yl)butanoic acid is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a butanoic acid structure with a ketone functional group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a study on the kinetics and mechanism of the oxidation of 4-Oxo-4-arylbutanoic acids provides insights into potential reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.21 . More detailed physical and chemical properties are not available in the current literature.

Safety and Hazards

The safety data for 4-Oxo-4-(thiophen-3-yl)butanoic acid indicates that it has a GHS07 safety classification . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-oxo-4-thiophen-3-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-7(1-2-8(10)11)6-3-4-12-5-6/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGPMJKHIYTKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311325
Record name 4-oxo-4-thiophen-3-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1878-23-5
Record name NSC241158
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-thiophen-3-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As for Example 6, 99 g. of 3-thiophenecarboxaldehyde is converted to α-(3-thienyl)-4-morpholineacetonitrile (137 g.; m.p. 85°-87° C.). The preceding compound 50.5 g. is reacted with 100 ml. of ethyl acrylate in 500 ml. of tetrahydrofuran in the presence of 50 ml. of 30% potassium hydroxide in ethanol. The solvent is removed from the reaction mixture and the residue is heated with 6 N hydrochloric acid to give 3-(3-thenoyl)propionic acid. As for Example 1, the preceding compound is converted to the product of the Example to give a glass.
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